
3,5-Diacetamido-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diacetamido-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two acetamido groups at the 3 and 5 positions of the benzene ring and a methyl group attached to the nitrogen atom of the amide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetamido-N-methylbenzamide can be achieved through a multi-step process involving the following key steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form 3,5-dinitrobenzene. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Reduction of Nitro Groups: The nitro groups in 3,5-dinitrobenzene are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3,5-diaminobenzene.
Acetylation of Amino Groups: The amino groups in 3,5-diaminobenzene are acetylated using acetic anhydride to form 3,5-diacetamidobenzene.
Formation of N-Methylbenzamide: Finally, the acetamido groups are converted to the corresponding N-methylbenzamide by reacting with methylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,5-Diacetamido-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The acetamido groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
科学研究应用
3,5-Diacetamido-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3,5-Diacetamido-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido groups facilitate binding to active sites of enzymes, leading to inhibition or modulation of their activity. The methyl group on the amide nitrogen enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and exert its effects at the cellular level.
相似化合物的比较
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: Similar structure but lacks the acetamido groups.
3,5-Diaminobenzamide: Contains amino groups instead of acetamido groups.
Uniqueness
3,5-Diacetamido-N-methylbenzamide is unique due to the presence of both acetamido and N-methyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
64621-86-9 |
|---|---|
分子式 |
C12H15N3O3 |
分子量 |
249.27 g/mol |
IUPAC 名称 |
3,5-diacetamido-N-methylbenzamide |
InChI |
InChI=1S/C12H15N3O3/c1-7(16)14-10-4-9(12(18)13-3)5-11(6-10)15-8(2)17/h4-6H,1-3H3,(H,13,18)(H,14,16)(H,15,17) |
InChI 键 |
XSYOKRQNVDUCDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)NC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



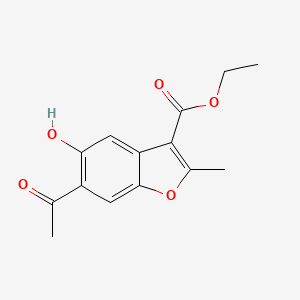
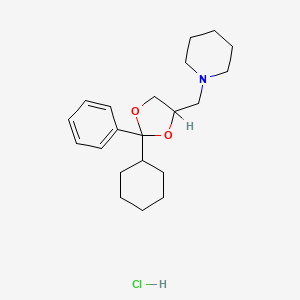

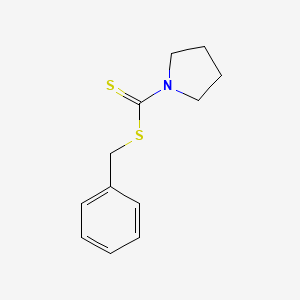
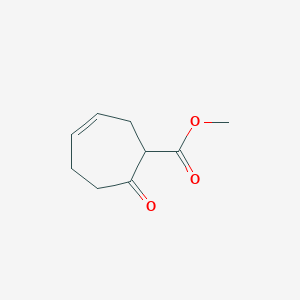
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)

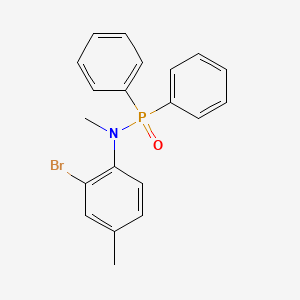

![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
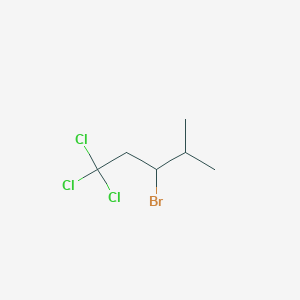
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
